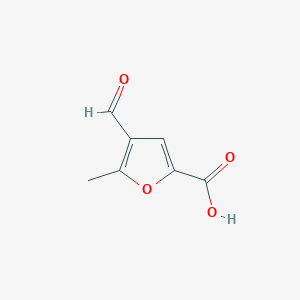

4-Formyl-5-methylfuran-2-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H6O4 |

|---|---|

Molecular Weight |

154.12 g/mol |

IUPAC Name |

4-formyl-5-methylfuran-2-carboxylic acid |

InChI |

InChI=1S/C7H6O4/c1-4-5(3-8)2-6(11-4)7(9)10/h2-3H,1H3,(H,9,10) |

InChI Key |

FNJPZVLQUXWCFU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(O1)C(=O)O)C=O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Formyl 5 Methylfuran 2 Carboxylic Acid

De Novo Synthesis Approaches

De novo synthesis offers the advantage of constructing the furan (B31954) ring with the desired substitution pattern already in place, thereby avoiding potential issues with regioselectivity in the functionalization of a pre-existing furan.

Strategic Functionalization of Furan Precursors

A key strategy in furan synthesis involves the cyclization of functionalized acyclic precursors. For a 2,4,5-trisubstituted furan like the target molecule, this would typically involve the condensation and cyclization of a 1,4-dicarbonyl compound or its equivalent.

While seemingly counterintuitive in a de novo approach, halogenation can be a strategic tool in the functionalization of a newly formed furan ring that may be part of a multi-step one-pot synthesis. More relevant to post-cyclization functionalization, a furan precursor such as 5-methylfuran-2-carboxylic acid could theoretically be halogenated. Electrophilic halogenation of furans typically occurs at the electron-rich α-positions (C2 and C5). Since these positions are already substituted in the likely precursor, halogenation would be directed to the β-positions (C3 and C4). Differentiating between C3 and C4 can be challenging, but the electronic influence of the existing substituents would play a key role. Subsequent reactions, such as metal-halogen exchange followed by quenching with a formylating agent, could then introduce the desired group.

Introducing the formyl group at the C4 position of a pre-existing 2,5-disubstituted furan ring is a significant challenge due to the directing effects of the existing substituents. Standard electrophilic formylation methods like the Vilsmeier-Haack or Gattermann reactions strongly favor the α-positions. However, if the α-positions are blocked, the reaction can be forced to the β-position.

A more direct approach for introducing a formyl group at a specific position on an aromatic ring, when other methods fail, is the Reimer-Tiemann reaction. This reaction uses chloroform (B151607) and a strong base to generate dichlorocarbene, which then reacts with an electron-rich aromatic ring, like a furan, to introduce a dichloromethyl group that is subsequently hydrolyzed to an aldehyde. nrochemistry.comwikipedia.org While typically used for phenols, its application to electron-rich heterocycles like furans has been noted. researchgate.net The regioselectivity on a 2,5-disubstituted furan would need to be determined, but it is known to sometimes favor positions not accessible by other formylation methods. chemicalforums.comstackexchange.com The Duff reaction, using hexamine, is another possibility for formylation of activated aromatic rings. wikipedia.org

| Formylation Reaction | Reagents | Typical Position of Attack |

| Vilsmeier-Haack | POCl₃, DMF | α-position (C2/C5) |

| Gattermann | HCN, HCl/AlCl₃ | α-position (C2/C5) |

| Reimer-Tiemann | CHCl₃, NaOH | Ortho to activating group; β-position on some heterocycles |

| Duff Reaction | Hexamethylenetetramine, acid | Ortho to activating group |

Oxidation of Hydroxymethyl Furan Derivatives

A highly plausible and common strategy for the synthesis of formyl-substituted furans is the selective oxidation of the corresponding hydroxymethyl derivative. epo.orgtue.nlacs.orgresearchgate.netmdpi.comrsc.orgnih.govnih.govresearchgate.netresearchgate.netnih.govrsc.orgresearchgate.net This two-step approach involves first synthesizing 4-(hydroxymethyl)-5-methylfuran-2-carboxylic acid and then oxidizing the hydroxymethyl group to an aldehyde.

The oxidation of a primary alcohol to an aldehyde requires mild and selective oxidizing agents to prevent over-oxidation to a carboxylic acid. A variety of reagents are available for this transformation, each with its own specificity and reaction conditions.

Manganese Dioxide (MnO₂): Activated manganese dioxide is a classic and effective reagent for the oxidation of allylic and benzylic alcohols, which includes hydroxymethyl groups attached to a furan ring. It is a heterogeneous reagent and is known for its mildness and selectivity.

Dess-Martin Periodinane (DMP): DMP is a hypervalent iodine reagent that provides a mild and high-yielding method for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. It operates under neutral conditions and at room temperature.

TEMPO/NaOCl: The (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) radical, used in catalytic amounts with a stoichiometric co-oxidant like sodium hypochlorite (B82951) (NaOCl), is a highly effective system for the selective oxidation of primary alcohols to aldehydes.

Pyridinium Chlorochromate (PCC): PCC is a chromium(VI)-based reagent that was widely used for the oxidation of primary alcohols to aldehydes. Due to the toxicity of chromium, its use has been largely superseded by other methods in many applications, but it remains an effective reagent.

| Oxidizing Agent/System | Type | Advantages |

| MnO₂ | Heterogeneous | Mild, selective for allylic/benzylic alcohols |

| Dess-Martin Periodinane | Homogeneous | Mild conditions, high yields |

| TEMPO/NaOCl | Catalytic | High selectivity, uses inexpensive co-oxidant |

| PCC | Homogeneous | Reliable and effective |

Reduction of Carboxylic Acid Functionalities

Another viable synthetic route involves the selective reduction of a dicarboxylic acid precursor, namely 5-methylfuran-2,4-dicarboxylic acid. The challenge in this approach lies in selectively reducing one carboxylic acid group to an aldehyde while leaving the other intact.

A common method for this transformation is to first convert the target carboxylic acid to a more reactive derivative, such as an acid chloride or a Weinreb amide. The Rosenmund reduction, which involves the catalytic hydrogenation of an acid chloride over a poisoned palladium catalyst (e.g., Pd/BaSO₄), is a well-established method for synthesizing aldehydes. nih.gov This approach would require the selective formation of the 4-carbonyl chloride from the dicarboxylic acid, which could be challenging.

Alternatively, converting the dicarboxylic acid to a di-Weinreb amide and then treating it with a suitable organometallic reagent (e.g., an organolithium or Grignard reagent) could provide a route to the aldehyde. However, achieving selectivity between the two positions would still be a significant hurdle. A more plausible approach would be to convert both carboxylic acids to a derivative that can be selectively reduced.

Conversion of Acid Chlorides to Aldehydes (e.g., Catalytic Hydrogenation with Palladium)

A crucial step in synthesizing the target molecule is the introduction of the formyl group. A classic and effective method for this transformation is the Rosenmund reduction, a hydrogenation process where an acyl chloride is selectively reduced to an aldehyde. wikipedia.orgbyjus.com This reaction, first reported by Karl Wilhelm Rosenmund in 1918, utilizes a palladium catalyst supported on barium sulfate (B86663) (Pd/BaSO₄). wikipedia.orgbyjus.comjk-sci.com

The mechanism involves the catalytic hydrogenation of the acyl chloride. alfa-chemistry.com Molecular hydrogen reacts with the acyl chloride in the presence of the palladium catalyst. byjus.com The process is a surface-mediated hydrogenation where the acyl chloride adsorbs onto the catalyst surface, and molecular hydrogen dissociates into active hydrogen species. biologyinsights.com These species facilitate the reduction, leading to the formation of the aldehyde and hydrochloric acid. byjus.combiologyinsights.com

A critical aspect of the Rosenmund reduction is the prevention of over-reduction. wikipedia.org Aldehydes can be further reduced to primary alcohols, which could then react with the starting acyl chloride to form an ester byproduct. wikipedia.orgbyjus.com To avoid this, the palladium catalyst is "poisoned" or partially deactivated. byjus.comvedantu.com Barium sulfate serves this purpose due to its low surface area, which reduces the activity of the palladium. wikipedia.orgbyjus.comvedantu.com For highly reactive acyl chlorides, additional poisons like thioquinanthrene or thiourea (B124793) may be added to further moderate the catalyst's activity and ensure the reaction stops at the aldehyde stage. wikipedia.orgbyjus.com This method is suitable for a wide range of aldehydes, although it cannot be used to produce formaldehyde (B43269) as formyl chloride is unstable at room temperature. wikipedia.orgjk-sci.comvedantu.com

Advanced Catalytic Systems in Synthesis

Modern organic synthesis relies on a variety of advanced catalytic systems to construct complex molecules like functionalized furans. These catalysts offer high efficiency, selectivity, and the ability to tolerate various functional groups.

Palladium-Mediated Transformations

Palladium catalysts are exceptionally versatile in organic synthesis and have been extensively used for the formation and functionalization of furan rings. rsc.org Beyond the Rosenmund reduction, palladium-catalyzed reactions enable the construction of the furan core through various cyclization and coupling strategies. mdpi.comacs.org

One powerful technique is the palladium-catalyzed C–H activation/alkene insertion/annulation. rsc.orgrsc.org This method allows for the synthesis of furans from cyclic 1,3-dicarbonyl compounds and various alkenes, demonstrating high efficiency and regioselectivity. mdpi.comrsc.orgresearchgate.net For instance, using palladium acetate (B1210297) (Pd(OAc)₂) as the catalyst, often with an oxidant like copper acetate (Cu(OAc)₂), yields of 49% to 87% for furan derivatives have been achieved. mdpi.com Other effective palladium catalysts include PdCl₂(CH₃CN)₂, which has shown superior performance in some cases due to its unique electronic and structural properties that facilitate key catalytic steps like oxidative addition and reductive elimination. mdpi.com

Palladium-catalyzed cycloisomerization of precursors like (Z)-2-en-4-yn-1-ols provides another direct route to substituted furans under neutral conditions. acs.org Sequential reactions, such as the Michael–Heck approach using phosphine–palladium catalysis, can build highly substituted polyalkyl furans from readily available precursors. nih.gov This method involves a phosphine-catalyzed Michael addition followed by a Heck cyclization, providing access to complex furan structures. nih.gov

Application of Alternative Catalysts (e.g., Chromium-Zirconium Oxide, Ruthenium-Based, Copper-Mediated Systems)

While palladium is a dominant catalyst, other transition metals offer unique reactivity for furan synthesis.

Ruthenium-Based Systems: Ruthenium catalysts are particularly effective for the selective oxidation of biomass-derived furan precursors, such as 5-hydroxymethylfurfural (B1680220) (HMF). cjcatal.combohrium.com Supported ruthenium catalysts, for example on activated carbon (Ru/C) or palygorskite, can efficiently oxidize the hydroxymethyl group of HMF to a formyl group to produce 2,5-diformylfuran (DFF) with high yields (up to 98%). cjcatal.combohrium.comnih.gov The product distribution can often be tuned by adjusting reaction conditions; for instance, using water as a solvent can favor the formation of carboxylic acids. cjcatal.com The electronic properties of the ruthenium species can be a key descriptor of catalytic activity in these oxidation reactions. nih.gov

Chromium-Zirconium Oxide: Catalysts based on mixed metal oxides, such as chromium oxide-modified zirconium dioxide (Cr/ZrO₂), are effective in the conversion of carbohydrates into furan compounds like HMF. nih.gov These catalysts possess strong acidity, which is crucial for the dehydration of sugars to form the furan ring. nih.gov The combination of Lewis and Brønsted acid sites in these materials can promote the desired reaction pathways while suppressing side reactions. nih.gov Zirconia-supported catalysts have also been noted for their performance in converting furan aldehydes. nsf.govresearchgate.net

Copper-Mediated Systems: Copper catalysts are widely used for constructing furan rings through various cyclization reactions. organic-chemistry.org Copper-catalyzed dehydrogenative C–O cyclization can form furan-fused systems through intramolecular C–H/O–H coupling. acs.org Other copper-mediated transformations include the cyclization of 1,3-dicarbonyl compounds with other reagents to form dihydrofurans, ccspublishing.org.cn and multi-component cascade reactions that can efficiently produce functionalized furans from simple starting materials. rsc.orgrsc.org These methods often benefit from the use of inexpensive copper catalysts and demonstrate high regioselectivity. organic-chemistry.org

Table 1: Comparison of Advanced Catalytic Systems in Furan Synthesis

| Catalyst System | Typical Reaction Type | Precursors | Key Advantages |

|---|---|---|---|

| Palladium (Pd) | C-H Activation/Annulation, Cycloisomerization | 1,3-Dicarbonyls, Alkenes, Enynols | High versatility, efficiency, and regioselectivity. mdpi.comrsc.orgacs.org |

| Ruthenium (Ru) | Selective Aerobic Oxidation | 5-Hydroxymethylfurfural (HMF) | Excellent yields for oxidation of -CH₂OH to -CHO or -COOH. cjcatal.combohrium.com |

| Chromium-Zirconium Oxide | Dehydration/Isomerization | Carbohydrates (e.g., Fructose) | Strong acidity, effective for biomass conversion to furanics. nih.gov |

| Copper (Cu) | Cyclization, Annulation | 1,3-Dicarbonyls, Alkynes, Phenols | Inexpensive, good for ring formation, high regioselectivity. organic-chemistry.orgacs.org |

Protective Group Strategies in Multi-Functionalized Furan Synthesis

The synthesis of molecules with multiple reactive functional groups, such as 4-Formyl-5-methylfuran-2-carboxylic acid, often necessitates the use of protecting groups. This strategy involves temporarily masking one functional group to allow a chemical transformation to occur selectively at another site on the molecule. libretexts.orgchemistrysteps.com

Esterification for Carboxylic Acid Protection

Similar to the formyl group, a carboxylic acid may need to be protected to prevent it from interfering with reactions intended for other functional groups. Esterification is the standard method for protecting carboxylic acids. acs.org

The Fischer esterification, which involves reacting the carboxylic acid with an excess of an alcohol in the presence of an acid catalyst (like sulfuric acid), is a common approach. masterorganicchemistry.com The resulting ester is significantly less acidic and less nucleophilic than the parent carboxylic acid. This allows for a wide range of reactions, including reductions or Grignard additions, to be performed on other parts of the molecule without affecting the protected carboxyl group. libretexts.org The choice of alcohol for esterification can be tailored to control the stability and reactivity of the resulting ester. After the desired synthetic steps are completed, the ester can be readily hydrolyzed back to the carboxylic acid under either acidic or basic conditions. acs.orgmasterorganicchemistry.com This strategy is crucial for managing reactivity in the synthesis of complex furan derivatives. google.comwipo.intresearchgate.net

Synthesis through Analogous Furan Derivatives (e.g., Routes from 5-Hydroxymethylfurfural)

A comprehensive search of available scientific literature and chemical databases did not yield any specific, documented synthetic routes for this compound originating from analogous furan derivatives such as 5-Hydroxymethylfurfural (HMF). The existing research on the derivatization of HMF and other simple furans primarily focuses on the synthesis of other isomers, such as 5-formylfuran-2-carboxylic acid (FFCA) and 2,5-furandicarboxylic acid (FDCA). epo.orgtue.nlchemimpex.comacs.org

The formylation of furan rings, a key step that would be required to introduce the formyl group at the C4 position, is well-established. However, the regioselectivity of this reaction is highly dependent on the directing effects of the existing substituents on the furan ring. In the case of derivatives of 2-furoic acid, electrophilic substitution reactions like formylation are generally directed to the C5 position. The synthesis of the specific isomer this compound would likely require a more complex, multi-step synthetic strategy that is not currently detailed in the reviewed literature. This could involve the use of protecting groups or a less direct synthetic pathway starting from a differently substituted furan precursor.

While detailed research findings for the target compound are unavailable, the synthesis of a related isomer, methyl 5-formyl-2-methylfuran-3-carboxylate, has been reported. This synthesis involves the Vilsmeier-Haack formylation of methyl 2-methylfuran-3-carboxylate using phosphoryl chloride (POCl3) and N,N-dimethylformamide (DMF). chemicalbook.com This demonstrates a viable method for the formylation of a substituted furan ring, although the starting material and the resulting substitution pattern are different from what would be required for the synthesis of this compound.

Further research and development would be necessary to establish a clear and efficient synthetic pathway to this compound from readily available furan derivatives like HMF.

Chemical Reactivity and Mechanistic Investigations of 4 Formyl 5 Methylfuran 2 Carboxylic Acid

Transformations of the Formyl Group

The aldehyde functionality is a versatile handle for numerous chemical conversions, including oxidation, reduction, and condensation reactions.

The formyl group of furan (B31954) aldehydes can be oxidized to a carboxylic acid group, a key step in the production of valuable furan-based dicarboxylic acids. In a reaction analogous to the conversion of 5-formyl-2-furancarboxylic acid (FFCA) to 2,5-furandicarboxylic acid (FDCA), the formyl group of 4-Formyl-5-methylfuran-2-carboxylic acid can be oxidized to yield 5-methylfuran-2,4-dicarboxylic acid. nih.govmdpi.com This transformation is a critical step in creating bio-based monomers for polymers. nih.gov

The oxidation of the related compound, 5-hydroxymethylfurfural (B1680220) (HMF), proceeds through intermediates like FFCA, and the final oxidation of the formyl group is often the rate-limiting step. nih.gov Various catalytic systems have been developed for this purpose, often employing precious metal catalysts or non-precious transition metal oxides under mild conditions. researchgate.net For instance, catalysts based on cobalt, manganese, and cerium salts have been used in the oxidation of furan aldehydes in the presence of dissolved oxygen. epo.org Biocatalytic approaches, using enzymes such as oxidases, also represent a promising and sustainable route for this transformation. nih.govmdpi.com

| Catalyst System | Reactant (Analogue) | Product | Key Findings |

|---|---|---|---|

| Pt or Au Nanoparticles | 5-Hydroxymethylfurfural (HMF) | 2,5-Furandicarboxylic acid (FDCA) | Oxidation proceeds via a 5-Hydroxymethyl-2-furancarboxylic acid (HFCA) intermediate in the presence of a homogenous base. mdpi.com |

| Co(II), Mn(II), Ce(III) salts | 5-(alkoxycarbonyl)furfural | 5-ester furan 2-carboxylic acid | Effective oxidation in a solvent with dissolved oxygen at elevated temperature and pressure. epo.org |

| Aryl-alcohol oxidase (Engineered) | 5-formyl-furancarboxylic acid (FFCA) | 2,5-Furandicarboxylic acid (FDCA) | Enzymatic oxidation represents a green alternative to chemical methods, though it can be the rate-limiting step. nih.gov |

| CoBi binary oxide | 5-hydroxymethylfurfural (HMF) | 2,5-furandicarboxylic acid (FDCA) | Achieved almost complete conversion under mild conditions, demonstrating the potential of non-precious metal catalysts. researchgate.net |

The formyl group can be selectively reduced to a hydroxymethyl group (-CH₂OH), yielding 4-(hydroxymethyl)-5-methylfuran-2-carboxylic acid. This transformation is a fundamental reaction in organic synthesis, converting an aldehyde to a primary alcohol. The selective reduction of the aldehyde in the presence of a carboxylic acid is feasible using specific reducing agents.

Common methods for this reduction include catalytic hydrogenation using catalysts like palladium, platinum, or nickel, or the use of hydride reagents. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent often capable of selectively reducing aldehydes in the presence of carboxylic acids. More powerful reagents like lithium aluminum hydride (LiAlH₄) would reduce both the formyl and the carboxylic acid groups. The biocatalytic reduction of HMF to 2,5-bis(hydroxymethyl)furan (BHMF) is also well-documented, suggesting that enzymatic routes could be applied for the selective reduction of the formyl group. mdpi.com

| Reducing Agent/Method | Functional Group Transformed | Expected Product Group | Selectivity Notes |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Formyl (-CHO) | Hydroxymethyl (-CH₂OH) | Generally selective for aldehydes over carboxylic acids under controlled conditions. |

| Catalytic Hydrogenation (e.g., H₂/Pd, Pt) | Formyl (-CHO) | Hydroxymethyl (-CH₂OH) | Conditions can be optimized for selectivity; may also reduce the furan ring under harsh conditions. |

| Lithium Aluminum Hydride (LiAlH₄) | Formyl (-CHO) and Carboxylic Acid (-COOH) | Hydroxymethyl (-CH₂OH) | Powerful, non-selective reagent that would reduce both functional groups. |

The electrophilic carbon of the formyl group is susceptible to attack by various nucleophiles. These condensation reactions are pivotal for carbon-carbon bond formation and the elaboration of the furan scaffold. For instance, 5-(Chloromethyl)furfural (CMF), a related furan aldehyde, has been shown to be a versatile platform for generating carbon nucleophiles for further reactions. escholarship.org

Typical condensation reactions include the Knoevenagel condensation with active methylene (B1212753) compounds (e.g., malonates, cyanoacetates) and the Wittig reaction with phosphonium (B103445) ylides to form alkenes. Aldol-type condensations can also occur with enolates. These reactions provide pathways to extend the side chain at the C4 position, leading to the synthesis of complex molecules with potential applications as synthetic colorants or other functional materials. escholarship.org

| Reaction Type | Nucleophile Example | Expected Product Structure |

|---|---|---|

| Knoevenagel Condensation | Diethyl malonate | Furan ring with a C=C(COOEt)₂ side chain |

| Wittig Reaction | Triphenyl phosphonium ylide (Ph₃P=CHR) | Furan ring with a C=CHR side chain (alkene) |

| Henry Reaction | Nitromethane (CH₃NO₂) | Furan ring with a CH(OH)CH₂NO₂ side chain |

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is a cornerstone of organic chemistry, enabling the formation of esters, amides, and other acid derivatives.

The carboxylic acid group can be readily converted to its corresponding esters through reaction with alcohols, typically in the presence of an acid catalyst (Fischer esterification). nus.edu.sg This reaction is fundamental for modifying the solubility and reactivity of the molecule or for protecting the carboxylic acid group during subsequent transformations of the formyl group. For example, processes have been developed for the esterification of crude FDCA compositions to facilitate purification. nus.edu.sggoogle.com The reaction involves heating the carboxylic acid with an excess of alcohol (e.g., methanol, ethanol) and a catalytic amount of a strong acid like sulfuric acid. Iron-containing catalysts have also been studied for the synthesis of furan-carboxylic acid esters. researchgate.net

| Esterification Method | Reagents | Typical Conditions |

|---|---|---|

| Fischer Esterification | Alcohol (e.g., Methanol), Strong Acid Catalyst (e.g., H₂SO₄) | Heating the mixture at reflux temperature. nus.edu.sg |

| Reaction with Alkyl Halides | Alkyl Halide (e.g., Iodomethane), Base (e.g., K₂CO₃) | Reaction in a polar aprotic solvent (e.g., DMF, Acetone). |

The formation of an amide bond by reacting the carboxylic acid with an amine is one of the most important reactions in organic and medicinal chemistry. researchgate.netresearchgate.net Direct condensation is generally not possible; therefore, the carboxylic acid must first be "activated". researchgate.net This is commonly achieved using coupling reagents such as carbodiimides (e.g., dicyclohexylcarbodiimide, DCC) or phosphonium/uronium salts. nih.govyoutube.com The activated carboxylic acid, often an active ester or an acid anhydride (B1165640) intermediate, then readily reacts with a primary or secondary amine to form the stable amide linkage. nih.gov This methodology allows for the synthesis of a wide array of furan-based amides and peptides. Microflow reactors have been shown to enable rapid and strong activation of carboxylic acids, allowing for efficient amide bond formation with suppressed side reactions. nih.gov

| Coupling Reagent Class | Example | Mechanism of Action |

|---|---|---|

| Carbodiimides | Dicyclohexylcarbodiimide (DCC) | Activates the carboxylic acid to form an O-acylisourea intermediate, which is a good leaving group. youtube.com |

| Phosphonium Salts | BOP, PyBOP | Forms a highly reactive phosphonium ester intermediate. |

| Uronium/Carbonium Salts | HBTU, HATU | Creates a reactive uronium ester that readily reacts with amines. |

| Acid Halide Formation | Thionyl chloride (SOCl₂), Oxalyl chloride | Converts the carboxylic acid to a highly reactive acid chloride. researchgate.net |

Electrophilic and Nucleophilic Substitution on the Furan Ring

The furan ring, a π-excessive heterocycle, generally exhibits high reactivity towards electrophilic substitution, often proceeding under milder conditions than benzene. pearson.comthieme.com This enhanced reactivity is attributed to the ability of the oxygen heteroatom to stabilize the intermediate carbocation (sigma complex) through resonance. quora.com Electrophilic attack preferentially occurs at the C2 (α) position, and if occupied, at the C5 position, as the positive charge in the resulting intermediate can be delocalized over three atoms, including the oxygen, leading to greater stability compared to attack at the C3 (β) position where the charge is delocalized over only two carbon atoms. chemicalbook.comchempedia.info

However, the reactivity of the furan core in this compound is significantly modulated by its substituents. The presence of two potent electron-withdrawing groups (EWGs), the formyl (-CHO) group at C4 and the carboxylic acid (-COOH) group at C2, substantially deactivates the furan ring towards electrophilic attack. matanginicollege.ac.in These groups reduce the electron density of the ring system, making it less nucleophilic and thus less susceptible to reaction with electrophiles.

Conversely, the presence of these electron-withdrawing groups facilitates nucleophilic substitution on the furan ring, a reaction that is generally difficult for unsubstituted furans. edurev.inuoanbar.edu.iq EWGs stabilize the negative charge that develops in the intermediate of a nucleophilic aromatic substitution reaction, thereby lowering the activation energy for this process. For instance, furan derivatives bearing EWGs, such as 2-bromo-5-nitrofuran, readily react with nucleophiles. edurev.inuoanbar.edu.iq In the case of this compound, a leaving group at the C5 position (if the methyl group were replaced) or C3 position would be susceptible to displacement by a nucleophile.

Electronic and Steric Influence of Substituents on Furan Core Reactivity

The chemical behavior of the furan core in this compound is a direct consequence of the interplay between the electronic and steric effects of its substituents. The formyl and carboxylic acid groups are strong electron-withdrawing groups, exerting a powerful -I (inductive) and -M (mesomeric) effect. This significantly diminishes the electron density of the furan ring, rendering it less reactive towards electrophiles compared to unsubstituted furan. matanginicollege.ac.in The methyl group at the C5 position, being an electron-donating group (+I effect), slightly counteracts this deactivation but its influence is overshadowed by the two potent EWGs.

The position of these substituents is also critical. An EWG at the C2 position, such as the carboxylic acid group, directs incoming electrophiles primarily to the C4 and C5 positions. However, in this molecule, these positions are already substituted. The formyl group at C4 would direct an incoming electrophile to the C2 and C5 positions. The cumulative effect of these substituents makes further electrophilic substitution on the furan ring highly unfavorable.

Steric hindrance also plays a pivotal role in the reactivity of this molecule. The presence of substituents at positions 2, 4, and 5 creates a sterically crowded environment around the furan ring. This steric bulk can hinder the approach of reactants, particularly large ones, to the remaining unsubstituted C3 position, further reducing the likelihood of substitution reactions on the ring itself. Any potential reaction would likely involve the existing functional groups rather than the furan ring's C-H bond.

Table 1: Influence of Substituents on the Furan Core of this compound

| Substituent | Position | Electronic Effect | Influence on Reactivity |

| -COOH | 2 | Electron-withdrawing (-I, -M) | Deactivates the ring towards electrophilic attack; Activates for nucleophilic attack. |

| -CHO | 4 | Electron-withdrawing (-I, -M) | Deactivates the ring towards electrophilic attack; Activates for nucleophilic attack. |

| -CH₃ | 5 | Electron-donating (+I) | Weakly activates the ring, but this effect is largely negated by the EWGs. |

Advanced Mechanistic Pathways (e.g., Diels-Alder Reactivity of Furan Systems)

Furan and its derivatives can participate as dienes in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction. mdpi.com However, the aromatic character of furan leads to a significant activation barrier for this reaction, and the resulting cycloadducts can often undergo a retro-Diels-Alder reaction to regenerate the starting materials. mdpi.comrsc.org

The reactivity of the furan diene in a Diels-Alder reaction is highly dependent on the electronic nature of its substituents. rsc.orgresearchgate.net Electron-donating groups on the furan ring generally increase its reactivity by raising the energy of the highest occupied molecular orbital (HOMO), which leads to a smaller energy gap with the lowest unoccupied molecular orbital (LUMO) of the dienophile. mdpi.com Conversely, electron-withdrawing groups, such as the formyl and carboxylic acid groups present in this compound, lower the HOMO energy of the furan ring, making it a less reactive diene in Diels-Alder reactions. rsc.orgresearchgate.net Therefore, this compound is expected to be a poor diene for typical Diels-Alder reactions with electron-poor dienophiles.

For a successful Diels-Alder reaction to occur with such an electron-deficient furan, a highly reactive dienophile, possibly with inverse electron demand character, or catalysis (e.g., Lewis acid catalysis) would likely be necessary. strath.ac.uk Even then, the reaction may be thermodynamically unfavorable. mdpi.com

Interaction with Solvents and Solution-Phase Behavior

The solvent environment can profoundly influence the reactivity and stability of furan derivatives. acs.orgresearchgate.net For this compound, its polar functional groups (carboxylic acid and formyl) suggest that it would be more soluble in polar solvents.

The choice of solvent can impact reaction pathways. In the context of acid-catalyzed reactions, which are common for furan derivatives, solvents can play a crucial role in either promoting desired reactions or leading to undesirable side reactions such as polymerization. rsc.org For instance, in aqueous acidic conditions, furans can be prone to ring-opening and polymerization. rsc.org The use of non-polar or aprotic solvents can sometimes suppress such side reactions. acs.org The solvent can also interact with catalysts, modifying their activity and selectivity in reactions involving furan compounds. acs.org

The solution-phase behavior of this compound will also be dictated by its acidic nature. In protic solvents, particularly water or alcohols, the carboxylic acid group can deprotonate to form a carboxylate anion. The extent of this dissociation will depend on the pKa of the acid and the pH of the solution. This ionization state can, in turn, affect the molecule's reactivity, as the carboxylate group is a much stronger electron-donating group than the carboxylic acid, which could potentially alter the electronic properties of the furan ring.

Table 2: Predicted General Solubility of this compound

| Solvent Type | Predicted Solubility | Rationale |

| Polar Protic (e.g., Water, Methanol) | Moderate to High | The carboxylic acid and formyl groups can form hydrogen bonds with the solvent. |

| Polar Aprotic (e.g., DMSO, DMF) | Moderate to High | The polar nature of the molecule will interact favorably with polar aprotic solvents. |

| Non-polar (e.g., Hexane, Toluene) | Low | The polar functional groups will have weak interactions with non-polar solvents. |

Dear User,

Following a comprehensive search for scientific literature and data pertaining to the chemical compound "this compound," we regret to inform you that no specific experimental data for its advanced spectroscopic and analytical characterization could be located.

While information is available for structurally related isomers and derivatives, such as 5-formylfuran-2-carboxylic acid and 5-methylfuran-2-carboxylic acid, this data is not applicable to the specific substitution pattern of this compound. Providing information from these related compounds would be scientifically inaccurate and would not meet the stringent requirements for factual and precise content.

Therefore, due to the absence of the necessary scientific data, we are unable to generate the requested article on "this compound." Fulfilling the request without this foundational information would result in speculation and would not adhere to the standards of scientific accuracy.

We apologize for any inconvenience this may cause. Should you have information on a different compound for which data is more readily available, we would be pleased to assist you.

After conducting a comprehensive search for scholarly articles and data pertaining to the chemical compound This compound , it has been determined that there is insufficient available information to generate the requested article based on the provided outline.

The search results consistently yielded information on related but structurally distinct compounds, primarily 5-Formyl-2-furancarboxylic acid (FFCA) and 2,5-Furandicarboxylic acid (FDCA) . While these furan derivatives are significant in the fields of organic synthesis and material science, the specific isomer requested by the user, "this compound," is not prominently featured in the existing scientific literature found.

Consequently, it is not possible to provide a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline focusing solely on "this compound." To do so would require extrapolating data from other compounds, which would violate the core instruction of focusing exclusively on the specified chemical.

Computational Chemistry and Theoretical Investigations

Reaction Pathway Modeling and Transition State Characterization

Theoretical modeling of reaction pathways involves computationally mapping the energetic landscape of a chemical reaction. For 4-Formyl-5-methylfuran-2-carboxylic acid, this could include modeling its synthesis, oxidation, or participation in condensation reactions. Researchers would identify the structures of transition states and intermediates, and calculate the activation energies required for the reaction to proceed. While reaction mechanisms for the formation of the related compound 5-formyl-2-furoic acid have been investigated, similar theoretical characterizations for the 4-formyl isomer are absent from the literature. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time. For this compound, MD simulations would reveal its preferred three-dimensional shapes (conformational analysis), the rotational freedom of its substituent groups, and how it interacts with solvent molecules or other chemical species. This is particularly important for understanding its behavior in solution and its potential to form hydrogen bonds or other non-covalent interactions. While MD simulations have been performed for simpler furan (B31954) derivatives like furfural, specific studies on this compound are not available.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

QSRR studies aim to build mathematical models that correlate a molecule's structural features (descriptors) with its chemical reactivity. To conduct a QSRR study, a dataset of related compounds with known reactivity data is required. These models are valuable for predicting the reactivity of new, untested compounds. No QSRR studies that specifically include this compound as part of a training or test set were found.

Solvation Models and Preferential Solvation Theory Applications

Understanding how a molecule behaves in different solvents is critical for predicting reaction outcomes and designing chemical processes. Computational solvation models, such as the Polarizable Continuum Model (PCM), can predict the stability and properties of a molecule in various solvents. Preferential solvation theory, which can be studied using Kirkwood-Buff integrals, describes the composition of the solvent shell immediately surrounding a solute molecule in a mixed solvent system. taylorfrancis.com While general principles of solvation impact furan derivatives, specific applications of these advanced models to this compound have not been published. derbytelegraph.co.uk

Biological Activity and Biochemical Interactions in Non Human Systems

Molecular Mechanism of Action in Biological Contexts

The specific arrangement of the formyl and carboxylic acid groups on the furan (B31954) ring dictates the compound's interaction with biological macromolecules. These functional groups serve as the primary points of contact for engaging with proteins and other cellular components.

The formyl group, a type of aldehyde, features a carbonyl carbon that is electron-poor, rendering it an electrophile and thus a prime target for nucleophilic attack. libretexts.orgmasterorganicchemistry.com In biological systems, nucleophiles are abundant in the form of amino acid side chains within proteins. Key reactions involve the addition of nucleophiles to the formyl carbon. wikipedia.org

The mechanism begins with the nucleophile attacking the electrophilic carbonyl carbon, which leads to the rehybridization of this carbon from sp² to sp³ and the formation of a tetrahedral alkoxide intermediate. libretexts.org This intermediate is then typically protonated to form an alcohol. libretexts.org Biological nucleophiles that readily react with aldehydes include the sulfhydryl group of cysteine and the ε-amino group of lysine (B10760008). Covalent adduct formation through such nucleophilic addition reactions can lead to the inhibition of enzyme function or alteration of protein structure. nih.gov The reactivity of the aldehyde is a critical factor in the potential toxicity and biological activity of compounds containing this functional group. nih.gov

The carboxylic acid group is a versatile functional group capable of engaging in significant non-covalent interactions that are crucial for molecular recognition at the active sites of proteins. libretexts.org It can act as both a hydrogen bond donor (via the hydroxyl hydrogen) and a hydrogen bond acceptor (via the carbonyl oxygen and hydroxyl oxygen). nih.gov These hydrogen bonds are vital for the orientation and stabilization of a ligand within a protein's binding pocket. libretexts.org

Enzymatic Studies and Metabolic Pathway Modulation

Derivatives of furan carboxylic acid have been investigated for their ability to interact with and modulate the activity of various enzymes and signaling pathways. These studies highlight the potential of this chemical scaffold to serve as a basis for developing targeted inhibitors and modulators.

Protein Tyrosine Kinase (PTK) Inhibition: A series of novel furan-2-yl(phenyl)methanone derivatives, which share the furan core, were synthesized and screened for their in vitro protein tyrosine kinase inhibitory activity. nih.govmdpi.com Several of these compounds demonstrated promising activity, with some showing potency greater than the reference compound, genistein. mdpi.com The study highlighted that modifications to the furan and phenyl rings could significantly influence inhibitory activity, suggesting that the furan scaffold is a viable starting point for designing PTK inhibitors. mdpi.com

| Compound | IC₅₀ (μM) |

|---|---|

| 4a | 4.66 |

| 4b | 6.42 |

| 8a | 5.31 |

| 8c | 2.72 |

| 22c | 4.62 |

| Genistein (Reference) | 13.65 |

GABA Aminotransferase (GABA-AT) Inhibition: γ-Aminobutyric acid aminotransferase (GABA-AT) is a key enzyme in the degradation of the inhibitory neurotransmitter GABA. nih.govmdpi.com Inhibition of this enzyme can raise GABA levels in the brain, a therapeutic strategy for conditions like epilepsy. nih.gov Studies on furan derivatives have explored this potential. For instance, (S)-4-amino-4,5-dihydro-2-furancarboxylic acid has been shown to act as a mechanism-based inhibitor of aminotransferases. nih.gov Structural studies revealed that the inhibitor forms a covalent adduct with a critical lysine residue in the enzyme's active site, leading to inactivation of the enzyme. nih.gov This demonstrates that the furan carboxylic acid framework can be tailored to target and irreversibly inhibit specific enzymes in key neurological pathways. nih.gov

Hypoxia-inducible factor (HIF) is a critical transcription factor that controls cellular responses to low oxygen levels. mdpi.comnih.gov The activation of HIF can be protective in ischemic conditions. One strategy to activate HIF is to inhibit the Factor Inhibiting HIF-1 (FIH-1), an enzyme that regulates HIF's transcriptional activity. mdpi.comnih.gov

A study focused on synthesizing and evaluating a series of furan- and thiophene-2-carbonyl amino acid derivatives as potential FIH-1 inhibitors. mdpi.comresearchgate.net These compounds were designed based on the structure of 2-oxoglutarate, a cofactor for FIH-1. researchgate.net The inhibitory activities were assessed by measuring the activation of a HIF response element (HRE) promoter. Several of the furan-based derivatives demonstrated the ability to activate HIF transcriptional activity, indicating successful inhibition of FIH-1. mdpi.comnih.gov This research establishes that furan carboxylic acid derivatives can modulate the HIF pathway, presenting a potential avenue for therapeutic intervention in hypoxia-related diseases. mdpi.comnih.gov

| Compound | Core Structure | R³ Group | HRE Fold Induction (vs. Control) |

|---|---|---|---|

| 7 | Furan | Ph-CH₂- | ~2.5 |

| 10 | Furan | 3-indolyl-CH₂- (S-isomer) | ~2.5 |

| 11 | Furan | 3-indolyl-CH₂- (R-isomer) | ~2.5 |

| 17 | Thiophene | 3-indolyl-CH₂- (S-isomer) | ~3.0 |

| 18 | Thiophene | 3-indolyl-CH₂- (R-isomer) | ~3.5 |

In Vitro Biological Screening and Efficacy Studies

In vitro screening of compounds structurally related to 4-Formyl-5-methylfuran-2-carboxylic acid has provided quantitative data on their biological efficacy. These studies are essential for establishing structure-activity relationships and identifying promising lead compounds for further development. As noted previously, furan-2-yl(phenyl)methanone derivatives have shown potent inhibition of protein tyrosine kinase, with IC₅₀ values for the most active compounds falling in the low micromolar range (2.72 to 6.42 μM). mdpi.com In the context of cancer immunotherapy, benzofuran-2-carboxylic acid derivatives have been identified as reversible inhibitors of lymphoid-tyrosine phosphatase (LYP), with the most active compounds exhibiting Kᵢ values of 0.93 μM and 1.34 μM. nih.gov These efficacy studies underscore the potential of the broader class of furan carboxylic acids as potent modulators of important enzymatic targets.

Assessment of Antioxidant Properties

No data available.

Evaluation of Antimicrobial Activity

No data available.

Cytotoxicity Profiling in Non-Human Cell Lines (e.g., HeLa, HepG2, Vero Cells)

No data available.

Structure-Activity Relationship (SAR) Studies for Furan-Based Analogues

No data available.

Future Research Directions and Translational Perspectives

Development of Green Chemistry Approaches for Synthesis

The predominant route to FFCA involves the selective oxidation of 5-hydroxymethylfurfural (B1680220) (HMF), a key platform chemical derived from the dehydration of C6 sugars. mdpi.com Future research is intensely focused on developing more sustainable and efficient catalytic systems for this transformation, moving away from harsh reaction conditions and expensive noble metal catalysts.

Key green chemistry strategies include:

Non-Precious Metal Catalysis: Significant efforts are being directed towards catalysts based on abundant and low-cost transition metals. For instance, mixed metal oxides containing manganese and iron have been developed for the selective oxidation of HMF to FFCA.

Biocatalysis: The use of whole-cell biocatalysts and isolated enzymes presents a highly selective and environmentally benign alternative. Fungal aryl-alcohol oxidase, for example, has demonstrated the ability to convert HMF into FFCA with high efficiency. researchgate.net Whole-cell systems, such as Gluconobacter oxydans, are also being explored for the oxidation of FFCA to FDCA, indicating potential for integrated multi-step biotransformations. researchgate.net

Innovative Reaction Media: The replacement of conventional organic solvents with greener alternatives like water or deep eutectic solvents is a critical area of research. Performing the oxidation in water under mild conditions using oxygen or air as the oxidant aligns with the principles of green chemistry.

| Catalytic System | Key Features | Oxidant | Solvent | Reported Selectivity/Yield |

|---|---|---|---|---|

| Mixed Manganese/Iron Oxides | Non-precious, reusable metal oxides | O₂ | Aqueous Na₂CO₃ | 37.7% yield of FFCA with 83.0% HMF conversion |

| Hydroxyapatite-supported Au | Selective oxidation of protected HMF (acetal) | O₂ | Aqueous | 94% yield of FFCA-acetal |

| Fungal Aryl-Alcohol Oxidase | Biocatalytic, high selectivity | O₂ (Air) | Aqueous buffer | Nearly complete conversion to FFCA |

| CdS Nanorods | Metal-free photocatalysis | tert-butyl hydrogen peroxide | DMSO | Selective oxidation to FFCA |

Exploration of Novel Chemical Transformations for Diversification

The unique bifunctional nature of FFCA, with its reactive aldehyde and carboxylic acid groups, opens avenues for a wide range of chemical modifications. Future research will focus on leveraging this reactivity to synthesize novel molecules and diversify the chemical space accessible from biomass. Protecting one functional group while reacting the other allows for selective transformations. For example, protecting the formyl group via acetalization enables the selective oxidation of the hydroxymethyl group of the HMF precursor to a carboxylic acid, ultimately yielding FFCA after deprotection. tue.nl

Future exploration in this area could include:

Reductive Amination: The formyl group can be converted into various amine functionalities, leading to the synthesis of bio-based amino acids, diamines for polyamides, or heterocyclic compounds.

Aldol Condensation: The aldehyde can participate in C-C bond-forming reactions, enabling the extension of the carbon chain and the synthesis of complex molecules with potential applications in pharmaceuticals or specialty chemicals.

Esterification and Amidation: The carboxylic acid group can be readily converted into esters and amides, providing access to a wide range of functional polymers, surfactants, and solvents.

Expanded Applications in Sustainable Technologies and Advanced Materials

The primary driver for FFCA research is its role as a precursor to FDCA for producing polyethylene (B3416737) furanoate (PEF), a bio-based alternative to PET. researchgate.net However, the potential applications of FFCA and its derivatives extend far beyond this single polymer. Future research will aim to unlock its potential in a broader range of sustainable technologies and advanced materials.

Promising areas of application include:

Functional Polymers: The direct polymerization of FFCA or its derivatives can lead to novel polyesters, polyamides, and polyurethanes with tailored properties. The furan (B31954) ring's rigidity can impart high thermal stability and strength, while the functional groups allow for post-polymerization modification. nih.govrsc.org

Bio-based Resins and Coatings: The reactivity of the furan moiety and the functional groups of FFCA make it a candidate for developing thermosetting resins and coatings, potentially replacing fossil-based components like bisphenol A (BPA).

Specialty Chemicals: FFCA can serve as a building block for pharmaceuticals, agrochemicals, and flavoring agents. ijabbr.com Its derivation from renewable resources makes it an attractive alternative to petrochemical-based intermediates.

Integration of Advanced Computational Methods for Predictive Design

Advanced computational methods are becoming indispensable tools for accelerating the development of new catalysts and materials. In the context of FFCA, in silico approaches can provide deep mechanistic insights and guide experimental efforts.

Future research will increasingly integrate:

Density Functional Theory (DFT): DFT simulations are crucial for understanding the mechanisms of HMF oxidation on catalyst surfaces. researchgate.netresearchgate.net By calculating reaction pathways and activation energy barriers, researchers can identify rate-limiting steps and design more efficient catalysts. mdpi.com For example, DFT studies have been used to explain the catalytic activity of CdS surfaces for the selective oxidation of HMF to FFCA and to show how strong metal-support interactions can enhance oxidation activity. mdpi.comresearchgate.net

Molecular Dynamics (MD): MD simulations can be used to predict the properties of polymers derived from FFCA. psu.edu By simulating the molecular structure and interactions, researchers can forecast material properties like glass transition temperature, thermal stability, and mechanical strength, thus accelerating the design of new bio-based polymers. psu.edu

Predictive Modeling for Biological Activity: In silico docking studies can predict the interaction of FFCA derivatives with biological targets, such as enzymes or receptors. This approach can guide the synthesis of new compounds with potential therapeutic applications, streamlining the drug discovery process. nih.govresearchgate.net

| Computational Method | Application Area | Key Insights Provided |

|---|---|---|

| Density Functional Theory (DFT) | Catalyst Design & Mechanistic Studies | Reaction pathways, activation energies, binding energies of intermediates on catalyst surfaces. mdpi.comresearchgate.netresearchgate.net |

| Molecular Dynamics (MD) | Polymer Design | Prediction of material properties (e.g., density, elastic properties, thermal stability). psu.edu |

| Molecular Docking / In Silico Screening | Drug Discovery & Bioactivity | Prediction of binding affinity and interaction modes with biological targets. nih.gov |

In-depth Characterization of Biological Interactions at the Molecular Level in Model Systems

Furan-containing compounds are known to exhibit a wide range of biological activities. ijabbr.commdpi.com Understanding the interaction of FFCA and its derivatives at the molecular level is a burgeoning field of research with potential applications in medicine and biotechnology. The electron-rich nature and aromaticity of the furan ring enable it to engage in various interactions with biomolecules, potentially modulating their function. ijabbr.com

Future research directions include:

Enzyme Inhibition Studies: Investigating the ability of FFCA derivatives to act as inhibitors for specific enzymes. The structural similarity to natural substrates could allow these compounds to bind to enzyme active sites, a concept that can be explored for developing new therapeutic agents.

Receptor Binding Assays: Characterizing the affinity and selectivity of novel FFCA-based compounds for specific cellular receptors. This is fundamental for understanding their pharmacological potential.

Antimicrobial and Antiproliferative Screening: Evaluating libraries of FFCA derivatives against various bacterial, fungal, and cancer cell lines in controlled in vitro model systems to identify lead compounds for further development. mdpi.com Research has already shown that furan derivatives can possess antiproliferative activity, and FFCA provides a scaffold for creating new candidates. nih.gov

The continued exploration of 5-formylfuran-2-carboxylic acid holds immense promise for advancing the bio-economy. Through the concerted application of green chemistry, innovative synthetic methods, computational design, and detailed biological characterization, FFCA is poised to become a cornerstone of next-generation sustainable chemicals and materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.